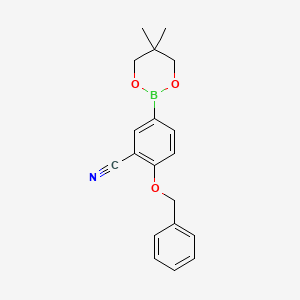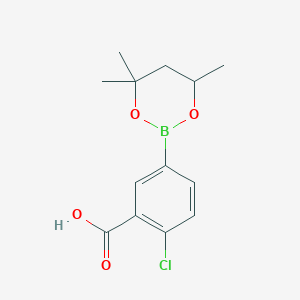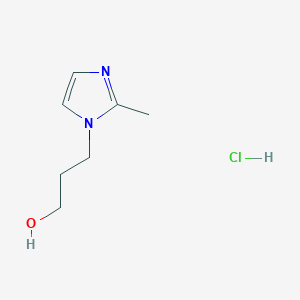
(S,S)-Me-BI-DIME
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S,S)-Me-BI-DIME is a chiral compound with significant importance in various fields of chemistry and biology. It is known for its unique stereochemistry and potential applications in asymmetric synthesis and catalysis. The compound’s full name is (S,S)-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl, and it is often used as a ligand in coordination chemistry.
Vorbereitungsmethoden
The synthesis of (S,S)-Me-BI-DIME typically involves several steps, starting from commercially available materials. One common method includes the following steps:
Synthesis of the Binaphthyl Core: The initial step involves the coupling of two naphthalene units to form the binaphthyl core. This can be achieved through a Suzuki coupling reaction using palladium catalysts.
Introduction of Phosphine Groups: The next step is the introduction of diphenylphosphino groups at the 2,2’ positions of the binaphthyl core. This is usually done through a substitution reaction using chlorodiphenylphosphine.
Resolution of Enantiomers: The final step involves the resolution of the racemic mixture to obtain the (S,S)-enantiomer. This can be achieved using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.
Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of more efficient catalysts and reaction conditions to improve yield and reduce costs.
Analyse Chemischer Reaktionen
(S,S)-Me-BI-DIME undergoes various chemical reactions, including:
Oxidation: The phosphine groups in this compound can be oxidized to phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced back to its phosphine form using reducing agents like lithium aluminum hydride.
Substitution: The diphenylphosphino groups can undergo substitution reactions with various electrophiles, leading to the formation of new phosphine derivatives.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
(S,S)-Me-BI-DIME has a wide range of applications in scientific research, including:
Chemistry: It is widely used as a chiral ligand in asymmetric catalysis, particularly in hydrogenation and cross-coupling reactions. Its unique stereochemistry allows for the selective formation of chiral products.
Biology: The compound has potential applications in the development of chiral drugs and pharmaceuticals. Its ability to form stable complexes with metal ions makes it useful in studying metal-protein interactions.
Medicine: this compound is being investigated for its potential use in drug delivery systems and as a catalyst in the synthesis of biologically active compounds.
Industry: The compound is used in the production of fine chemicals and specialty materials. Its role as a chiral ligand makes it valuable in the synthesis of enantiomerically pure compounds.
Wirkmechanismus
The mechanism by which (S,S)-Me-BI-DIME exerts its effects is primarily through its role as a chiral ligand. It forms stable complexes with metal ions, which can then participate in various catalytic reactions. The stereochemistry of the ligand influences the selectivity and efficiency of these reactions. The molecular targets and pathways involved depend on the specific metal-ligand complex and the reaction being catalyzed.
Vergleich Mit ähnlichen Verbindungen
(S,S)-Me-BI-DIME can be compared with other similar chiral ligands, such as (R,R)-Me-BI-DIME, BINAP, and DIPAMP. These compounds share similar structures and functions but differ in their stereochemistry and specific applications. For example:
(R,R)-Me-BI-DIME: The enantiomer of this compound, used in similar applications but with opposite stereochemistry.
BINAP: Another widely used chiral ligand with a similar binaphthyl core but different substituents.
DIPAMP: A chiral ligand with a different backbone structure, used in asymmetric hydrogenation reactions.
The uniqueness of this compound lies in its specific stereochemistry and its ability to form highly selective and efficient catalytic complexes.
Eigenschaften
IUPAC Name |
(2S,3S)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2-methyl-2H-1,3-benzoxaphosphole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25O3P/c1-13-23-17-12-7-9-14(19(17)24(13)20(2,3)4)18-15(21-5)10-8-11-16(18)22-6/h7-13H,1-6H3/t13-,24+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWVWXQBMRNEOBK-RKNYENMMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1OC2=CC=CC(=C2P1C(C)(C)C)C3=C(C=CC=C3OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1OC2=CC=CC(=C2[P@@]1C(C)(C)C)C3=C(C=CC=C3OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25O3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![{2-[2-(2-pyrimidinyl)-1,3-thiazol-4-yl]ethyl}amine dihydrochloride](/img/structure/B6323713.png)

![2-{3-[2-(3-Chloropropyl)-1,3-dioxolan-2-yl]phenyl}-4,4,6-trimethyl-1,3,2-dioxaborinane](/img/structure/B6323731.png)








![3-Carboxy-N-[2-(trifluoromethoxy)ethyl] benzenesulfonamide, 97%](/img/structure/B6323799.png)


